3-Hydroxypalmitoylcarnitine biosynthesis pathway
3-Hydroxypalmitoylcarnitine biosynthesis pathway
An In-depth Technical Guide to the Biosynthesis of 3-Hydroxypalmitoylcarnitine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Hydroxypalmitoylcarnitine is a critical intermediate metabolite in the mitochondrial beta-oxidation of long-chain fatty acids. Its biosynthesis is not a standalone pathway but rather a key step within the catabolic spiral of fatty acid degradation. This process is primarily orchestrated by the mitochondrial trifunctional protein (MTP), a multi-enzyme complex embedded in the inner mitochondrial membrane. Deficiencies in the enzymes responsible for this pathway, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), lead to severe metabolic disorders characterized by the accumulation of 3-hydroxypalmitoylcarnitine and other related long-chain 3-hydroxyacylcarnitines. This technical guide provides a comprehensive overview of the biosynthesis pathway, associated enzymes, quantitative data, relevant experimental protocols, and the clinical significance of 3-Hydroxypalmitoylcarnitine.
The Core Biosynthesis Pathway
The generation of 3-Hydroxypalmitoylcarnitine is intrinsically linked to the beta-oxidation of palmitic acid, a 16-carbon saturated fatty acid. The process occurs within the mitochondrial matrix and involves a series of enzymatic reactions.
Entry of Palmitic Acid into the Mitochondria: The Carnitine Shuttle
Long-chain fatty acids like palmitate cannot freely cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle system.
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Activation: In the cytoplasm, palmitic acid is first activated to Palmitoyl-CoA by long-chain-fatty-acid—CoA ligase.
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Carnitine Conjugation: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, converts Palmitoyl-CoA to Palmitoylcarnitine.[1]
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Translocation: Palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[1]
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Re-conversion: Once in the matrix, carnitine palmitoyltransferase II (CPT2) converts Palmitoylcarnitine back to Palmitoyl-CoA, releasing free carnitine.[1]
Beta-Oxidation via the Mitochondrial Trifunctional Protein (MTP)
Palmitoyl-CoA enters the beta-oxidation spiral. For long-chain fatty acids, the last three steps of this four-step cycle are catalyzed by the mitochondrial trifunctional protein (MTP).[2][3] MTP is a hetero-octamer composed of four alpha (HADHA) and four beta (HADHB) subunits.[2][4]
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Step 1: Dehydrogenation: Very-long-chain acyl-CoA dehydrogenase (VLCAD), a separate enzyme bound to the inner mitochondrial membrane, catalyzes the first dehydrogenation of Palmitoyl-CoA, forming trans-2-Enoyl-CoA.
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Step 2: Hydration (MTP α-subunit): The 2-enoyl-CoA hydratase activity of the MTP's alpha subunit hydrates trans-2-Enoyl-CoA to produce L-3-Hydroxypalmitoyl-CoA.[2][4]
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Step 3: Dehydrogenation (MTP α-subunit): The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, also located on the MTP's alpha subunit, oxidizes L-3-Hydroxypalmitoyl-CoA to 3-Ketopalmitoyl-CoA.[2][4] This reaction uses NAD+ as a cofactor.
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Step 4: Thiolysis (MTP β-subunit): The long-chain 3-ketoacyl-CoA thiolase activity of the MTP's beta subunit cleaves 3-Ketopalmitoyl-CoA, yielding Acetyl-CoA and Myristoyl-CoA (a C14 acyl-CoA).[2][4]
The resulting Myristoyl-CoA then re-enters the beta-oxidation spiral.
The molecule of interest, 3-Hydroxypalmitoylcarnitine , is formed when its precursor, L-3-Hydroxypalmitoyl-CoA, is esterified with carnitine. This reaction can occur when the beta-oxidation pathway is blocked, particularly due to deficiencies in LCHAD or MTP, leading to an accumulation of L-3-Hydroxypalmitoyl-CoA in the mitochondrial matrix.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the pathway's efficiency and diagnosing related disorders.
Enzyme Kinetics
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
| Substrate | Km (μM) | Vmax (U/mg) | Source Organism | Reference |
|---|---|---|---|---|
| L-3-Hydroxybutyryl-CoA | ~25 | Data not specified | Pig Heart | [5] |
| L-3-Hydroxyoctanoyl-CoA | ~5 | Data not specified | Pig Heart | [5] |
| L-3-Hydroxypalmitoyl-CoA | Data not specified | Data not specified | Human | Not Available |
| 3-Keto-palmitoyl-CoA (for LCKAT) | Data not specified | Data not specified | Human Fibroblasts |[6] |
Note: The provided data is illustrative of the enzyme class. Specific values for the human enzyme with palmitoyl-CoA substrates are a subject for further research.
Metabolite Concentrations
The concentration of 3-Hydroxypalmitoylcarnitine (C16-OH) is a key biomarker for LCHAD and MTP deficiencies.[5][7] In healthy individuals, its concentration is very low. In patients with these disorders, especially during metabolic decompensation, the levels are significantly elevated.[8]
Table 2: Plasma Acylcarnitine Concentrations (μmol/L)
| Analyte | Healthy Controls (Range) | LCHAD/MTP Deficiency (Range) | Reference |
|---|---|---|---|
| 3-Hydroxypalmitoylcarnitine (C16-OH) | < 0.10 - 0.17 | 0.98 - 15.41 | [8] |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | < 0.10 | 0.74 - 10.67 | [8] |
| Free Carnitine (C0) | 38 - 44 | Often decreased | [9] |
| Palmitoylcarnitine (C16) | ~0.11 | Variable |[10] |
Note: Concentrations in affected individuals can vary widely depending on clinical status (stable vs. acute crisis) and diet.[8][11]
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for diagnosing fatty acid oxidation disorders by quantifying acylcarnitines in biological samples like dried blood spots or plasma.[12][13][14]
Objective: To quantify 3-Hydroxypalmitoylcarnitine and other acylcarnitines.
Methodology:
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Sample Preparation (from Dried Blood Spot):
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A 3 mm disk is punched from the dried blood spot into a 96-well microtiter plate.
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An extraction solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-propionylcarnitine, d6-acetylcarnitine) is added.
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The plate is agitated for 30-60 minutes to elute the acylcarnitines.
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The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
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Derivatization (Butylation):
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A solution of 3N HCl in n-butanol is added to each well to convert the acylcarnitines to their butyl esters. This step enhances their performance in mass spectrometry.
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The plate is sealed and incubated at 60-65°C for 15-20 minutes.
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The butanolic HCl is then evaporated to dryness.
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The residue is reconstituted in a mobile phase for injection.
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LC-MS/MS Analysis:
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Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source is used.[12]
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Ionization: ESI is used in the positive ion mode.
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Scan Mode: The instrument is typically operated in Precursor Ion Scan mode or Multiple Reaction Monitoring (MRM) mode. For acylcarnitines, a common precursor ion scan looks for all parent ions that fragment to produce a specific product ion, typically m/z 85 (for butylated carnitine derivatives).[14] In MRM mode, specific precursor-to-product ion transitions for each targeted acylcarnitine are monitored for enhanced sensitivity and specificity.
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Data Analysis:
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The concentration of each acylcarnitine is calculated by comparing the response of the analyte to the response of its corresponding stable isotope-labeled internal standard.
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LCHAD Activity Assay (Spectrophotometric)
The activity of LCHAD can be measured in cell homogenates (e.g., from cultured fibroblasts or lymphocytes) using a coupled spectrophotometric assay.[6][8]
Objective: To measure the rate of NAD+ reduction by the LCHAD enzyme.
Principle: This assay uses a coupled reaction. The product of the LCHAD reaction, 3-ketoacyl-CoA, is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase. This makes the LCHAD-catalyzed reaction effectively irreversible and prevents product inhibition, allowing for a more accurate measurement of the forward reaction rate. The rate is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Methodology:
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Sample Preparation:
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Cultured skin fibroblasts or isolated lymphocytes are harvested.
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Cells are homogenized in a suitable buffer to release the mitochondrial enzymes.
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Protein concentration of the homogenate is determined.
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Assay Mixture:
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A reaction buffer (e.g., Tris-HCl, pH 8.0) is prepared.
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The following reagents are added to a cuvette:
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Reaction buffer
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NAD+ (cofactor)
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Coenzyme A (for the thiolase reaction)
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3-ketoacyl-CoA thiolase (coupling enzyme)
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Cell homogenate (source of LCHAD)
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Reaction Initiation and Measurement:
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The mixture is pre-incubated at 37°C to reach thermal equilibrium.
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The reaction is initiated by adding the substrate, L-3-Hydroxypalmitoyl-CoA.
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The change in absorbance at 340 nm is immediately monitored over time using a spectrophotometer.
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Calculation:
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The rate of NADH production (ΔA340/min) is calculated from the linear portion of the reaction curve.
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Using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), the enzyme activity is calculated and typically expressed as nmol/min/mg of protein.
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Regulation of the Pathway
The biosynthesis of 3-Hydroxypalmitoylcarnitine, as part of the broader fatty acid oxidation pathway, is tightly regulated at several key points to match energy supply with demand.
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CPT1 Inhibition: Carnitine palmitoyltransferase I is the rate-limiting step for the entry of long-chain fatty acids into mitochondria. It is allosterically inhibited by Malonyl-CoA, an intermediate in fatty acid synthesis.[15] When glucose levels are high and fatty acid synthesis is active, high levels of Malonyl-CoA prevent fatty acid oxidation.
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Transcriptional Regulation: The expression of genes encoding fatty acid oxidation enzymes, including those of the MTP complex, is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs).[16] Hormones like glucagon (B607659) and thyroid hormone can upregulate their expression, while insulin (B600854) has an inhibitory effect.[17]
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Feedback Inhibition: The ratios of NADH/NAD+ and Acetyl-CoA/CoA also regulate the beta-oxidation spiral. High ratios, indicating a high energy state, inhibit the dehydrogenase and thiolase enzymes, respectively.
Clinical Significance
Defects in the MTP complex are inherited as autosomal recessive disorders.
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Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is caused by mutations in the HADHA gene, affecting the alpha-subunit of MTP.[18] It leads to an isolated deficiency of the LCHAD enzyme activity.[3]
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Mitochondrial Trifunctional Protein (MTP) Deficiency: This more severe condition can result from mutations in either the HADHA or HADHB gene and leads to a deficiency of all three MTP enzyme activities.[3][19]
In both disorders, the block in beta-oxidation leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then converted to their corresponding acylcarnitines, including 3-Hydroxypalmitoylcarnitine.[10][11] These metabolites are detectable in blood and urine and are the primary diagnostic markers.[5] Clinical manifestations include hypoketotic hypoglycemia (low blood sugar without ketones), lethargy, cardiomyopathy, skeletal myopathy, and retinopathy.[5][20] Treatment involves a strict diet low in long-chain fatty acids, supplementation with medium-chain triglycerides (which can bypass the enzymatic block), and avoidance of fasting.[10]
References
- 1. gclabs.co.kr [gclabs.co.kr]
- 2. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
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- 4. Cryo-EM structure of human mitochondrial trifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genetic, biochemical, and clinical spectrum of patients with mitochondrial trifunctional protein deficiency identified after the introduction of newborn screening in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EFFECT OF FEEDING, EXERCISE AND GENOTYPE ON PLASMA 3-HYDROXYACYLCARNITINES IN CHILDREN WITH LCHAD DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of the long-chain carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor alpha (PPARalpha)-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of liver carnitine palmitoyltransferase I gene expression by hormones and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 19. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
